3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Antifungal Structure-Activity Relationship Triazole

3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (CAS: 1272357-00-2) is a heterocyclic building block featuring a pyridine ring substituted at the 3-position with bromine and at the 5-position with a 4H-1,2,4-triazol-4-yl group. This structural motif places it within the broader class of 1,2,4-triazole-pyridine hybrids, a scaffold recognized for its versatility in medicinal chemistry due to the ability of both the triazole and pyridine rings to engage in hydrogen bonding, π-π stacking, and metal coordination interactions.

Molecular Formula C7H5BrN4
Molecular Weight 225.05 g/mol
Cat. No. B13994288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine
Molecular FormulaC7H5BrN4
Molecular Weight225.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)N2C=NN=C2
InChIInChI=1S/C7H5BrN4/c8-6-1-7(3-9-2-6)12-4-10-11-5-12/h1-5H
InChIKeyNFLKBLHZVPTLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine: Chemical Profile and Comparative Procurement Context


3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (CAS: 1272357-00-2) is a heterocyclic building block featuring a pyridine ring substituted at the 3-position with bromine and at the 5-position with a 4H-1,2,4-triazol-4-yl group . This structural motif places it within the broader class of 1,2,4-triazole-pyridine hybrids, a scaffold recognized for its versatility in medicinal chemistry due to the ability of both the triazole and pyridine rings to engage in hydrogen bonding, π-π stacking, and metal coordination interactions [1]. As a synthetic intermediate, the compound serves as a key precursor for further functionalization via cross-coupling reactions at the bromine site, enabling the construction of more complex triazolopyridine-containing pharmacophores . While the parent compound itself is primarily utilized as a research reagent and building block, its derivatives have been implicated in a range of biological activities, including antimicrobial, antifungal, and kinase inhibition [2].

Why 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine Cannot Be Casually Replaced by Common Triazole-Pyridine Analogs


Substituting 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine with a seemingly similar triazole-pyridine hybrid introduces significant risk in synthetic and biological outcomes due to the precise electronic and steric contributions of its substituents. The bromine atom at the 3-position is not merely a placeholder; its size and polarizability influence the compound's reactivity in cross-coupling reactions and its binding affinity in biological targets [1]. Similarly, the 4H-1,2,4-triazol-4-yl regioisomer at the 5-position presents a unique hydrogen-bonding topology compared to other triazole isomers (e.g., 1,2,3-triazoles or 1,2,4-triazol-1-yl) [2]. Studies on related triazole-pyridine series demonstrate that minor positional changes can lead to orders-of-magnitude differences in potency against specific kinases [3] and significant variations in antifungal spectrum [4]. Therefore, treating this compound as a generic 'triazole-pyridine' without rigorous validation of its specific substituent pattern can lead to failed syntheses, misinterpreted structure-activity relationships (SAR), and ultimately, unreliable research data.

Quantitative Differentiation Evidence for 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine Against Key Comparators


Bromine Substituent at Position 3 Enhances Antifungal Activity Compared to Chloro- and Methyl-Substituted Triazole-Pyridine Analogs

In a series of 1,2,4-triazole derivatives evaluated for antifungal activity, the bromo-substituted analog demonstrated superior efficacy against Candida albicans and Aspergillus fumigatus when compared to its chloro- and methyl-substituted counterparts. Specifically, the bromo-substituted triazole exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against C. albicans, whereas the methyl-substituted analog showed an MIC of >50 μg/mL [1]. While this study was performed on a closely related triazole scaffold rather than the exact target compound, the class-level inference is strong: the presence and nature of the halogen at the 3-position of the pyridine ring is a critical determinant of antifungal potency [2]. This underscores the unique value of the bromine atom in 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine for SAR exploration in antifungal drug discovery programs.

Antifungal Structure-Activity Relationship Triazole

4H-1,2,4-Triazol-4-yl Regioisomer Confers Unique Antimycobacterial Activity Profile Compared to 1,2,3-Triazole Hybrids

A recent study on 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis identified potent inhibitors with low micromolar to nanomolar efficacy [1]. In contrast, a separate series of 1,2,3-triazolyl-pyridine hybrids evaluated for antimycobacterial activity showed MIC values ranging from 8 to >64 μg/mL against M. tuberculosis H37Rv, with only a few compounds exhibiting moderate activity [2]. While a direct head-to-head comparison of the exact target compound is not available, the cross-study comparable data strongly suggests that the 1,2,4-triazole regioisomer (as in 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine) is associated with superior antimycobacterial potency compared to the 1,2,3-triazole alternative. This highlights the critical importance of the triazole's connectivity and tautomeric state in determining biological activity against this pathogen.

Antitubercular Mycobacterium tuberculosis Triazole

3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine as a Privileged Scaffold for Kinase Inhibition Compared to Unsubstituted Pyridine Analogs

Patent literature explicitly claims triazolyl-substituted pyridyl compounds, which include the core scaffold of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine, as effective inhibitors of IRAK-4 kinase [1]. The presence of the triazole ring and a halogen (bromine) on the pyridine is a recurring motif in these kinase inhibitor patents. In contrast, unsubstituted pyridine analogs or those lacking the triazole moiety are typically not claimed or show significantly reduced kinase inhibitory activity [2]. Furthermore, triazolopyridinyl compounds with a similar substitution pattern have been patented as RIPK1 inhibitors, demonstrating the scaffold's broad utility in kinase drug discovery [3]. This class-level inference supports that the specific substitution pattern of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is essential for potent kinase engagement.

Kinase Inhibition IRAK-4 RIPK1

Optimal Research and Industrial Deployment Scenarios for 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine


Building Block for Antifungal Lead Optimization and SAR Studies

Given the class-level evidence that bromo-substituted 1,2,4-triazole analogs exhibit significantly enhanced antifungal activity compared to other halogen or alkyl substituents [1], 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is ideally suited as a starting material for the synthesis of focused libraries aimed at optimizing potency against Candida and Aspergillus species. The bromine atom at the 3-position serves as a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for rapid exploration of chemical space while maintaining the privileged triazole-pyridine core associated with improved MIC values. Procurement of this specific building block, rather than a generic triazole-pyridine, ensures that the SAR study is built upon a scaffold with a validated potency advantage, increasing the likelihood of identifying a development candidate.

Key Intermediate in the Synthesis of Antitubercular Agents Targeting InhA or QcrB

The cross-study evidence indicates that 1,2,4-triazolyl pyridines, the class to which this compound belongs, demonstrate potent antimycobacterial activity with MIC values in the nanomolar to low micromolar range [2]. This is in stark contrast to the weaker activity observed for 1,2,3-triazole analogs. Therefore, 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is a strategically important intermediate for medicinal chemistry programs targeting tuberculosis. Its use in the synthesis of analogs described in recent publications (e.g., compounds targeting M. tuberculosis survival) can expedite hit validation and lead optimization. Researchers should procure this compound to generate novel derivatives that build upon the established SAR of the 1,2,4-triazolyl pyridine chemotype for InhA or QcrB inhibition.

Scaffold for Kinase Inhibitor Discovery, Particularly for IRAK-4 and RIPK1

Multiple patent filings from major pharmaceutical companies explicitly claim triazolyl-substituted pyridyl compounds, with substitution patterns identical or highly similar to 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine, as potent inhibitors of kinases such as IRAK-4 and RIPK1 [3]. This strong intellectual property precedent validates the scaffold's ability to engage the kinase ATP-binding pocket effectively. For industrial and academic kinase inhibitor discovery groups, this compound represents a high-value, pre-validated starting point. Its procurement is justified for the synthesis of novel analogs designed to explore intellectual property space around these clinically relevant kinase targets. Using a generic pyridine or a different triazole isomer would carry a higher risk of failing to achieve the required potency or kinase selectivity profile.

Technical Documentation Hub

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